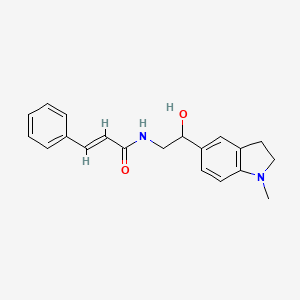

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide is a complex chemical compound with potential applications in various fields of research and industry. It is a cyclic molecule and belongs to the class of organic compounds known as indoles . Indole scaffold has been found in many of the important synthetic drug molecules .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, such as our compound of interest, have shown promise in antiviral applications. They have been found to inhibit the replication of various viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be tailored for specific viral targets.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory properties. By modulating inflammatory pathways, these compounds can potentially be used to treat conditions like arthritis and other chronic inflammatory diseases .

Anticancer Potential

Indole derivatives are being explored for their anticancer properties. They can interact with multiple cellular targets and disrupt cancer cell proliferation. Research is ongoing to determine the efficacy and safety of these compounds in cancer therapy .

Antioxidant Effects

The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial in the development of treatments for diseases caused by free radicals, such as neurodegenerative disorders .

Antimicrobial and Antitubercular Use

Compounds with an indole base have been used to combat a variety of microbial infections. Their effectiveness against tuberculosis-causing bacteria makes them a valuable asset in the fight against this global health threat .

Antidiabetic Applications

Research has indicated that indole derivatives can play a role in managing diabetes. They may help regulate blood sugar levels by influencing insulin secretion or insulin sensitivity .

Antimalarial Activity

Indole compounds have shown potential in the treatment of malaria. They can interfere with the life cycle of the malaria parasite, offering a possible alternative to current antimalarial drugs .

Neuroprotective Properties

The neuroprotective capabilities of indole derivatives stem from their ability to modulate neurotransmitter systems and protect neural tissue from damage. This makes them candidates for treating neurodegenerative diseases .

Propiedades

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-10,13,19,23H,11-12,14H2,1H3,(H,21,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTXTEHISYXGDB-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cinnamamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2902241.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2902248.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2902249.png)

![3-(2,4-dimethoxyphenyl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2902252.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2902255.png)

![N-ethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2902256.png)

![N-(3-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2902261.png)

![4-methoxy-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2902262.png)